

A Comparative Analysis of Asoprisnil Ecamate and Mifepristone: Receptor Activity Profile

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Asoprisnil ecamate

Cat. No.: B1665294

[Get Quote](#)

A detailed examination of the receptor binding affinities and functional activities of **Asoprisnil ecamate** and Mifepristone reveals distinct pharmacological profiles that underpin their different clinical applications and developmental histories. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, incorporating quantitative data, experimental methodologies, and signaling pathway visualizations.

Asoprisnil ecamate, a selective progesterone receptor modulator (SPRM), and Mifepristone (RU-486), a potent progesterone and glucocorticoid receptor antagonist, both interact with key steroid hormone receptors but elicit different downstream effects. While Mifepristone acts as a pure antagonist at the progesterone receptor, **Asoprisnil ecamate** exhibits a mixed agonist/antagonist profile.^{[1][2]} This fundamental difference in their mechanism of action has significant implications for their therapeutic potential.

Quantitative Comparison of Receptor Binding and Functional Activity

The following tables summarize the available quantitative data on the receptor binding affinity and functional activity of **Asoprisnil ecamate** and Mifepristone. It is important to note that while extensive quantitative data is available for Mifepristone, specific binding affinities (K_i) and functional potency (EC_{50}/IC_{50}) values for **Asoprisnil ecamate** are not widely reported in publicly available literature, likely due to the discontinuation of its clinical development.^[3]

Table 1: Receptor Binding Affinity (K_i in nM)

Compound	Progesterone Receptor (PR)	Glucocorticoid Receptor (GR)	Androgen Receptor (AR)
Asoprisnil ecamate	High Affinity (Specific Ki not available)[4]	Moderate Affinity (Specific Ki not available)[4]	Low Affinity (Specific Ki not available)[4]
Mifepristone	~1.9 nM[5]	~2.0 nM[5]	Not available in this format

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Receptor Activity (IC50 in nM)

Compound	Progesterone Receptor (PR)	Glucocorticoid Receptor (GR)	Androgen Receptor (AR)
Asoprisnil ecamate	Partial Agonist/Antagonist (Specific IC50 not available)[1][6]	Weak Partial Agonist/Antagonist (Specific IC50 not available)[1][6]	Weak Partial Agonist/Antagonist (Specific IC50 not available)[1]
Mifepristone	0.2 nM (Antagonist)	2.6 nM (Antagonist)	Effective Antiandrogen (Specific IC50 not available)

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways

The interaction of **Asoprisnil ecamate** and Mifepristone with their respective receptors initiates distinct intracellular signaling cascades.

Progesterone Receptor (PR) Signaling

Upon binding to the Progesterone Receptor, both compounds induce conformational changes that modulate the receptor's interaction with co-regulators and its ability to regulate gene transcription. Mifepristone, as a pure antagonist, blocks the recruitment of co-activators, thereby inhibiting progesterone-mediated gene expression. In contrast, **Asoprisnil ecamate's**

mixed agonist/antagonist profile suggests a more complex interaction with co-regulators, leading to a tissue-specific modulation of gene expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. Asoprisnil ecamate - Wikipedia [en.wikipedia.org]
- 3. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The glucocorticoid agonist activities of mifepristone (RU486) and progesterone are dependent on glucocorticoid receptor levels but not on EC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Asoprisnil Ecamate and Mifepristone: Receptor Activity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665294#comparative-analysis-of-asoprisnil-ecamate-and-mifepristone-s-receptor-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com